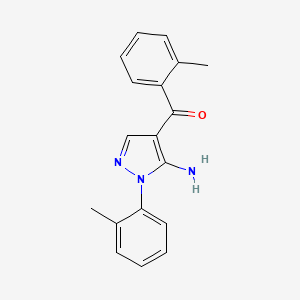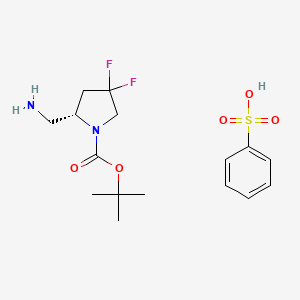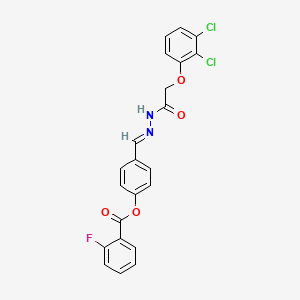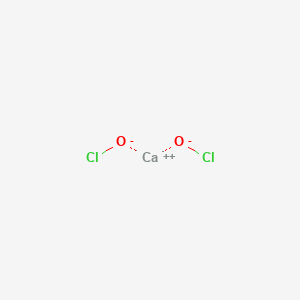
(5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features an amino group and two o-tolyl groups attached to the pyrazole ring, making it a unique and potentially useful molecule in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with o-tolyl groups.
Methanone Formation: The final step involves the formation of the methanone group, which can be achieved through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Pyrazole derivatives are known to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique properties could make it valuable in various applications.
Wirkmechanismus
The mechanism of action of (5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The amino group and pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents.
3,5-Dimethylpyrazole: A simpler pyrazole compound with methyl groups.
4-Aminoantipyrine: A pyrazole derivative with an amino group and a phenyl group.
Uniqueness
(5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its dual o-tolyl groups and amino group make it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
618091-75-1 |
|---|---|
Molekularformel |
C18H17N3O |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
[5-amino-1-(2-methylphenyl)pyrazol-4-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C18H17N3O/c1-12-7-3-5-9-14(12)17(22)15-11-20-21(18(15)19)16-10-6-4-8-13(16)2/h3-11H,19H2,1-2H3 |
InChI-Schlüssel |
VYKPITMHNIYJIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=CC=C3C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041093.png)

![2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12041107.png)
![2-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12041118.png)
![4-(3-(2-Amino-2-oxoethyl)-4-methoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12041122.png)


![N'-[(E)-2-furylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041135.png)
![N-[(E)-p-tolylmethyleneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine](/img/structure/B12041140.png)


